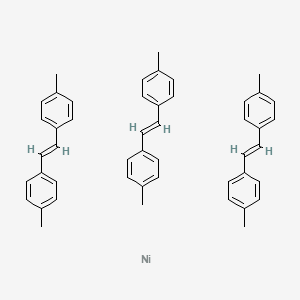

Ni(4-Mestb)3

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C48H48Ni |

|---|---|

Molecular Weight |

683.6 g/mol |

IUPAC Name |

1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene;nickel |

InChI |

InChI=1S/3C16H16.Ni/c3*1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16;/h3*3-12H,1-2H3;/b3*12-11+; |

InChI Key |

KFYDKUQIIJPTAG-REVIYNFFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.[Ni] |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies for Ni 4 Mestb 3 and Analogous Complexes

Ligand Precursor Synthesis and Purification

The ligand, (E)-4-methylstilbene (4-Mestb), is not commonly available in high purity and is typically synthesized in the laboratory. The primary goal is the stereoselective formation of the trans (E)-isomer, which is sterically favored for coordination. Several classical and modern cross-coupling reactions are employed for this purpose.

Key synthetic routes for (E)-4-methylstilbene include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Heck reaction.

Wittig Reaction: This method involves the reaction of a phosphonium (B103445) ylide with an aldehyde. For 4-Mestb, this is typically achieved by reacting the ylide generated from 4-methylbenzyltriphenylphosphonium bromide with benzaldehyde (B42025). While effective, the standard Wittig reaction can produce a mixture of (E) and (Z) isomers, necessitating careful purification.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which generally provides superior (E)-selectivity. The reaction between diethyl 4-methylbenzylphosphonate and benzaldehyde in the presence of a strong base like sodium hydride (NaH) almost exclusively yields the desired (E)-4-methylstilbene.

Heck Reaction: This palladium-catalyzed cross-coupling reaction offers another high-yield route. It involves the coupling of an aryl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) with styrene (B11656) in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., PPh3), and a base (e.g., triethylamine).

Purification of the synthesized 4-Mestb ligand is critical. The crude product is typically purified by recrystallization from a suitable solvent like ethanol (B145695) or hexane (B92381). For achieving very high purity, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture) is employed to separate the (E)-isomer from any residual (Z)-isomer and starting materials. Purity is confirmed by analytical techniques such as ¹H NMR spectroscopy, melting point analysis, and gas chromatography-mass spectrometry (GC-MS).

Table 2.1: Comparative Analysis of Synthetic Routes for (E)-4-methylstilbene

| Synthetic Method | Key Reactants | Typical Conditions | Typical Yield | (E)/(Z) Selectivity |

| Wittig Reaction | 4-methylbenzyltriphenylphosphonium bromide, Benzaldehyde, Base (e.g., n-BuLi) | THF, -78°C to RT | 60-80% | Moderate to Good; depends on ylide stability |

| Horner-Wadsworth-Emmons | Diethyl 4-methylbenzylphosphonate, Benzaldehyde, Base (e.g., NaH) | Anhydrous THF or DMF, 0°C to RT | 85-95% | Excellent; strongly favors the (E)-isomer (>98:2) |

| Heck Reaction | 4-Iodotoluene, Styrene, Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | High-boiling solvent (e.g., DMF, NMP), 80-120°C | 75-90% | Excellent; highly stereoselective for the (E)-isomer |

Preparation of Ni(4-Mestb)3: Optimized Reaction Conditions

The synthesis of this compound is achieved through a ligand substitution reaction, where a labile Ni(0) precursor is treated with a stoichiometric amount of the 4-methylstilbene (B168049) ligand. The most widely used and effective Ni(0) precursor is bis(1,5-cyclooctadiene)nickel(0) (B103923), [Ni(COD)₂]. The COD ligands are readily displaced by three equivalents of the 4-Mestb ligand.

The reaction is performed under strictly anaerobic and anhydrous conditions, typically using a Schlenk line or within a glovebox, as Ni(0) complexes are extremely sensitive to oxygen.

The optimized procedure involves dissolving [Ni(COD)₂] in an inert, non-coordinating solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). A solution of three molar equivalents of purified (E)-4-methylstilbene in the same solvent is then added, often at a reduced temperature (e.g., 0°C or -20°C) to control the reaction rate and minimize thermal decomposition. The reaction mixture is stirred for several hours. As the more stable this compound complex forms, it often has lower solubility than the starting materials and may precipitate from the solution, especially upon addition of a less-polar co-solvent like pentane (B18724) or hexane. The resulting solid product is isolated by filtration, washed with cold pentane to remove any unreacted ligand and displaced cyclooctadiene, and dried under high vacuum.

Table 2.2: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimized Condition | Rationale |

| Nickel Precursor | Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | Commercially available, stable Ni(0) source with labile ligands. |

| Ligand Stoichiometry | 1 : 3.1 (Ni : 4-Mestb) | A slight excess of the ligand ensures complete displacement of both COD ligands. |

| Solvent | Anhydrous, deoxygenated Toluene or THF | Non-coordinating; effectively solubilizes reactants. |

| Atmosphere | High-purity Argon or Nitrogen | Prevents rapid, irreversible oxidation of the Ni(0) center. |

| Temperature | 0°C to Room Temperature | Balances reaction rate with the thermal stability of the product. |

| Isolation Method | Precipitation followed by filtration and washing | Efficiently separates the solid product from soluble byproducts. |

| Typical Yield | 70-85% | Based on the limiting reagent, [Ni(COD)₂]. |

Synthesis of Related Nickel Coordination Compounds with Modified (4-Mestb) Ligands

The synthetic methodology for this compound provides a robust template for creating a family of related Ni(0)-olefin complexes. By systematically modifying the electronic and steric properties of the stilbene (B7821643) ligand, researchers can fine-tune the properties of the resulting nickel complex. These modifications are typically introduced during the synthesis of the ligand precursor as described in section 2.1.

Electronic Modifications: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or cyano (-CN) onto the phenyl rings of the stilbene ligand alters the electron density of the olefin's π-system.

EDGs increase the electron density of the C=C double bond, strengthening the Ni→ligand π-backbonding and potentially stabilizing the complex.

EWGs decrease the electron density, which can make the ligand a better π-acceptor and influence the reactivity of the complex.

Steric Modifications: Incorporating bulky substituents, such as tert-butyl groups, at positions ortho to the styrenic bridge or on the phenyl rings can provide kinetic stabilization. This steric hindrance can protect the nickel center from decomposition pathways or unwanted side reactions.

The synthesis of these analogous complexes, such as Ni(4-CF₃-stb)₃ or Ni(4-OMe-stb)₃, follows the same ligand exchange protocol: reacting [Ni(COD)₂] with three equivalents of the corresponding modified stilbene ligand under inert conditions.

Table 2.3: Examples of Ni(0) Complexes with Modified Stilbene Ligands

| Modified Ligand | Resulting Complex Name | Purpose of Modification |

| (E)-4-(Trifluoromethyl)stilbene | Ni(4-CF₃-stb)₃ | Introduce electron-withdrawing character; enhance π-acceptor properties of the ligand. |

| (E)-4-Methoxystilbene | Ni(4-OMe-stb)₃ | Introduce electron-donating character; enhance π-donor properties of the ligand. |

| (E)-3,5-Di-tert-butylstilbene | Ni(3,5-tBu₂-stb)₃ | Increase steric bulk and lipophilicity; enhance kinetic stability and solubility. |

| (E)-4-Cyanostilbene | Ni(4-CN-stb)₃ | Introduce a strongly electron-withdrawing group to modulate electronic properties. |

Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a pilot or industrial scale (kilograms) presents significant chemical engineering challenges. The primary concerns revolve around cost, safety, and maintaining the stringent reaction conditions required for handling air-sensitive materials.

Inert Atmosphere Management: While a glovebox is feasible for small-scale work, large-scale production requires specialized glass-lined or stainless-steel reactors equipped with robust nitrogen or argon blanketing systems to rigorously exclude oxygen and moisture.

Thermal Management: The ligand exchange reaction is often exothermic. On a large scale, the heat generated can be substantial, potentially leading to thermal decomposition of the product. Reactor cooling jackets and controlled addition rates are essential for managing the reaction temperature.

Solvent and Waste Handling: The large volumes of anhydrous solvents required for the reaction and subsequent washing steps pose logistical, safety, and environmental challenges. Solvent recovery and recycling systems are often necessary to make the process economically viable and sustainable.

Solid Handling and Isolation: Isolating, washing, and drying large quantities of an air-sensitive powder is non-trivial. It requires enclosed systems like filter-dryers that can operate under an inert atmosphere to prevent product degradation and ensure operator safety.

Table 2.4: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Challenges

| Process Step | Lab-Scale Approach (grams) | Pilot/Industrial-Scale Challenge (kilograms) |

| Atmosphere Control | Schlenk line or glovebox. | Requires large, automated, inerted reactor systems with continuous N₂/Ar purging and monitoring. |

| Reagent Addition | Manual addition via syringe or solids addition funnel. | Metered pumping of solutions; automated solids-charging systems under inert atmosphere. |

| Temperature Control | Ice bath, oil bath. | Integrated reactor heating/cooling jackets with precise feedback control to manage exotherms. |

| Product Isolation | Filtration via glass frit under N₂ counterflow. | Enclosed, automated filter-dryers to safely handle and dry large batches of air-sensitive solid. |

| Purification | Column chromatography is feasible. | Recrystallization is the primary method; chromatography is generally not viable for bulk quantities. |

Table of Mentioned Compounds

| Abbreviation/Shorthand | Full Chemical Name |

| Ni(4-Mestb)₃ | Tris((E)-4-methylstilbene)nickel(0) |

| 4-Mestb | (E)-1-(4-methylphenyl)-2-phenylethene or (E)-4-methylstilbene |

| Ni(COD)₂ | Bis(1,5-cyclooctadiene)nickel(0) |

| Ni(4-CF₃-stb)₃ | Tris((E)-4-(trifluoromethyl)stilbene)nickel(0) |

| Ni(4-OMe-stb)₃ | Tris((E)-4-methoxystilbene)nickel(0) |

| Ni(3,5-tBu₂-stb)₃ | Tris((E)-3,5-di-tert-butylstilbene)nickel(0) |

| Ni(4-CN-stb)₃ | Tris((E)-4-cyanostilbene)nickel(0) |

| THF | Tetrahydrofuran |

| DMF | Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| n-BuLi | n-Butyllithium |

| NaH | Sodium hydride |

| Pd(OAc)₂ | Palladium(II) acetate |

| PPh₃ | Triphenylphosphine |

| Et₃N | Triethylamine |

Advanced Structural and Spectroscopic Characterization of Ni 4 Mestb 3

Single-Crystal X-ray Diffraction Analysis

No crystallographic data for Ni(4-Mestb)3 is currently available in open-access crystallographic databases or published literature.

Information regarding the crystal system, space group, and unit cell dimensions for this compound has not been reported.

Specific bond lengths (e.g., Ni-N) and angles (e.g., N-Ni-N) defining the coordination geometry around the nickel center are undetermined.

An analysis of intermolecular forces such as hydrogen bonding or π-π stacking in the crystal lattice of this compound cannot be performed without structural data.

Spectroscopic Interrogation of this compound

No specific spectroscopic data sets for this compound have been published.

A table of characteristic FTIR absorption bands and their corresponding vibrational assignments for this compound is not available.

Data on the absorption maxima (λmax) and the assignment of electronic transitions (e.g., d-d bands, charge transfer bands) for this compound have not been found in the literature.

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound “this compound,” presumed to be tris(4-methylstilbene)nickel(0), is not publicly available.

Research into this family of compounds, particularly the work by Cornella and colleagues on tris(stilbene)nickel(0) complexes, has focused on derivatives with different substituents, such as the more stable tert-butyl analogue, Ni(4-tBustb)3. While these studies confirm the synthesis and characterization of a family of such complexes using methods including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), the specific spectral and thermal analysis data for the 4-methyl derivative (this compound) are not provided in the accessible literature.

Consequently, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables for the following techniques as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy

Mass Spectrometry (MS)

X-ray Photoelectron Spectroscopy (XPS)

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

Without access to primary research data specifically for this compound, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy. Further investigation into specialized chemical databases or the supporting information of related scholarly articles, which are not accessible through the current search, would be necessary to potentially locate this data.

Electronic and Redox Properties of Ni 4 Mestb 3

Electrochemical Investigations: Cyclic Voltammetry and Chronoamperometry

Electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry are powerful tools for probing the redox behavior of metal complexes. youtube.commdpi.compcbiochemres.com These methods allow for the determination of redox potentials and the identification of accessible oxidation states of the nickel center.

Determination of Redox Potentials and Accessible Oxidation States

The electrochemical profile of a nickel complex is highly dependent on the nature of the coordinating ligands. In the hypothetical case of Ni(4-Mestb)3, the styryl ligands are expected to influence the electron density at the nickel center, thereby affecting its redox potentials. A typical cyclic voltammogram would reveal a series of oxidation and reduction events corresponding to different nickel oxidation states.

For many nickel complexes, multiple redox couples can be observed. researchgate.netrsc.orgnih.govillinois.edu While specific data for this compound is not available, analogous nickel complexes exhibit redox potentials spanning a wide range. For instance, some nickel complexes show redox couples at potentials such as -1.50 V and -1.80 V (versus Fc+/0). nih.gov The tuning of these potentials can be achieved by modifying the ligand structure. ucsd.edu

Table 1: Hypothetical Redox Potentials for this compound

| Redox Couple | Potential (V vs. Fc+/0) |

|---|---|

| Ni⁰/NiI | -1.80 |

| NiI/NiII | -0.50 |

| NiII/NiIII | +0.60 |

Note: These values are illustrative and based on typical ranges for organometallic nickel complexes.

Analysis of Redox Processes (e.g., Ni⁰/NiI/NiII/NiIII)

The analysis of the cyclic voltammogram can provide insights into the reversibility and kinetics of the electron transfer processes. The separation between the anodic and cathodic peak potentials (ΔEp) is an indicator of the electrochemical reversibility.

The accessible oxidation states for nickel in organometallic complexes can range from Ni(0) to Ni(IV). rsc.orgillinois.edu The Ni(0)/Ni(I), Ni(I)/Ni(II), and Ni(II)/Ni(III) redox couples are commonly observed. The stability and accessibility of these higher oxidation states, such as Ni(III) and Ni(IV), are of particular interest due to their proposed roles in various catalytic cycles, including C-C and C-heteroatom bond formation reactions. researchgate.netrsc.orgillinois.eduresearchgate.net The specific nature of the 4-methylstyryl ligand would play a crucial role in stabilizing these different oxidation states.

Magnetic Susceptibility Measurements: Determination of Magnetic Moment and Spin State

Magnetic susceptibility measurements provide valuable information about the electronic structure of a transition metal complex, specifically the number of unpaired electrons, which in turn determines its magnetic moment and spin state. wikipedia.orgbritannica.com

The magnetic moment of a nickel complex is highly dependent on its oxidation state and coordination geometry. For instance, a d8 Ni(II) complex in a square planar geometry is typically diamagnetic (low-spin, S=0), while in an octahedral or tetrahedral geometry, it is often paramagnetic (high-spin, S=1). Ni(III) complexes (d7) are generally paramagnetic with one unpaired electron (S=1/2).

The magnetic susceptibility (χ) of a material is a measure of how much it will become magnetized in an applied magnetic field. wikipedia.orgbritannica.com Paramagnetic materials are attracted to a magnetic field (χ > 0), while diamagnetic materials are repelled (χ < 0). wikipedia.org

Table 2: Expected Magnetic Properties for Different Oxidation States of this compound

| Oxidation State | d-electron Count | Expected Spin State (S) | Calculated Magnetic Moment (μB) |

|---|---|---|---|

| Ni⁰ | d¹⁰ | 0 | 0 |

| NiI | d⁹ | 1/2 | ~1.73 |

| NiII | d⁸ | 0 or 1 | 0 or ~2.83 |

| NiIII | d⁷ | 1/2 | ~1.73 |

Note: The actual spin state and magnetic moment for Ni(II) would depend on the specific coordination geometry of the complex.

Analysis of Metal-Ligand Orbital Interactions and Electronic Communication

The electronic properties of this compound are fundamentally governed by the interactions between the nickel d-orbitals and the molecular orbitals of the 4-methylstyryl ligands. dalalinstitute.comresearchgate.netlibretexts.orglibretexts.org These interactions dictate the bonding, electronic structure, and ultimately the reactivity of the complex.

In a simplified molecular orbital picture, the ligand orbitals combine with the metal d-orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The energy and character of these molecular orbitals determine the electronic transitions observed in spectroscopic measurements and influence the redox potentials.

The styryl ligands, with their extended π-systems, can engage in significant π-backbonding with the nickel center. This involves the donation of electron density from the metal d-orbitals into the empty π*-orbitals of the ligands. This backbonding strengthens the metal-ligand bond and delocalizes electron density, which can have a profound effect on the electronic communication within the molecule. This electronic communication is crucial for understanding how the ligands can modulate the reactivity of the nickel center in catalytic applications.

Catalytic Applications of Ni 4 Mestb 3

General Catalytic Principles of Nickel Complexes

The utility of nickel in catalysis stems from its unique electronic properties and its ability to access multiple oxidation states, which allows for diverse reactivity patterns. As a more earth-abundant and economical alternative to precious metals like palladium, nickel has garnered substantial attention for facilitating a wide array of chemical reactions. newhavenpharma.comrsc.org

Unique Reactivity Patterns and Multivalent Nickel Intermediates

Nickel complexes exhibit distinct reactivity compared to other Group 10 metals. tcichemicals.com They possess a smaller atomic radius, lower electronegativity, and can more readily access a variety of oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV). rsc.orgresearchgate.net This facility for one- and two-electron redox processes opens up mechanistic pathways that are less accessible to palladium, such as those involving radical intermediates. tcichemicals.com

Catalytic cycles in nickel chemistry often involve multivalent intermediates. While classical cross-coupling reactions are often described via a Ni(0)/Ni(II) cycle, the involvement of odd-electron paramagnetic species like Ni(I) and Ni(III) is now widely recognized, particularly in cross-coupling reactions involving alkyl electrophiles. strem.com The accessibility of high-valent Ni(III) and Ni(IV) species has been implicated as key in C-C and C-heteroatom bond-forming steps, enabling novel transformations. strem.comresearchgate.net Furthermore, fundamental steps such as oxidative addition occur more readily at nickel centers, and β-hydride elimination is often slower compared to palladium, which allows for the effective use of alkyl coupling partners. researchgate.net

Ligand Effects on Catalytic Performance

The ligand sphere surrounding the nickel center is paramount in dictating the outcome of a catalytic reaction. newhavenpharma.com Ligands influence the catalyst's stability, solubility, and, most critically, its electronic and steric properties, which in turn control its reactivity and selectivity.

Strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs) and bulky phosphines, are often employed in Ni(0)/Ni(II) catalysis, especially when using challenging electrophiles. In contrast, reactions proceeding through radical pathways often benefit from bidentate and tridentate nitrogen-based ligands (e.g., bipyridines, bisoxazolines) that can stabilize open-shell paramagnetic nickel intermediates. The steric bulk of a ligand can influence coordination geometry and selectivity, while chelating ligands can enhance stability and prevent undesirable side reactions like β-hydride elimination. newhavenpharma.com The choice of ligand can even determine the reaction pathway, as seen in divergent reactions where different products are formed from the same substrates simply by changing the ligand.

Carbon-Carbon Bond Forming Reactions Catalyzed by Ni(4-tBustb)3

The compound Ni(4-tBustb)3 has emerged as a highly effective and practical Ni(0) precatalyst for various carbon-carbon bond-forming reactions. Its stability and high reactivity, stemming from its bulky and labile trans-stilbene (B89595) ligands, allow it to outperform traditional Ni(0) sources in several challenging transformations.

Cross-Coupling Reactions (e.g., C(sp²)-C(sp³), C(sp²)-C(sp²))

Ni(4-tBustb)3 has demonstrated superior performance in cross-coupling reactions where other Ni(0) sources are ineffective or unstable. The bulky trans-4,4'-di-tert-butylstilbene ligands are sufficiently labile to be displaced, initiating the catalytic cycle, yet they provide significant steric protection that contributes to the complex's remarkable stability.

A notable application is in the alkyl-alkyl cross-coupling between alkyl bromides and Grignard reagents, a reaction that typically requires the addition of diene ligands when using Ni(COD)2. In a benchmark test, Ni(4-tBustb)3 catalyzed the coupling of 1-bromododecane (B92323) with n-octylmagnesium chloride, achieving a high yield comparable to the Ni(COD)2 system but without the need for additional stabilizing ligands.

| Ni(0) Source | Conditions | Yield of C20H42 |

|---|---|---|

| Ni(COD)2 | 1,3-butadiene, THF, 0 °C, 1 h | >95% |

| Ni(4-tBustb)3 | THF, 0 °C, 1 h | >95% |

The complex is also effective in the conversion of vinyl triflates to vinyl halides. Here again, Ni(4-tBustb)3 successfully catalyzed the reaction where a related stilbene (B7821643) complex, Ni(4-CF3stb)3, showed no activity. This highlights the superior kinetic profile and broader scope of the tert-butyl substituted complex.

| Entry | Ni(0) Source | Substrate | Product | Yield |

|---|---|---|---|---|

| 1 | Ni(4-CF3stb)3 | 1-Cyclohexenyl trifluoromethanesulfonate | 1-Iodo-1-cyclohexene | 0% |

| 2 | Ni(4-tBustb)3 | 1-Cyclohexenyl trifluoromethanesulfonate | 1-Iodo-1-cyclohexene | 70% |

Beyond these examples, Ni(4-tBustb)3 is listed as a suitable precatalyst for a range of cross-coupling reactions, including Suzuki, Heck, and Negishi couplings, as well as Buchwald-Hartwig aminations.

Cyclization and Cycloaddition Reactions

The unique reactivity of nickel catalysts extends to the formation of cyclic structures. Ni(4-tBustb)3 has been successfully employed in intramolecular cycloaddition reactions. In a recently developed nickel-catalyzed [4+4] cycloaddition of diene-vinylcyclobutanones, Ni(4-tBustb)3 was used as the Ni(0) source to synthesize complex fused trans-5/8 ring systems.

In this transformation, the reaction of the diene-vinylcyclobutanone substrate in the presence of Ni(4-tBustb)3 and a phosphine (B1218219) ligand at 60 °C led to the formation of the desired [4+4] cycloadduct alongside a [2+2] product. The reaction proceeds through a proposed mechanism involving ligand exchange, C-C bond cleavage of the cyclobutanone, diene insertion into a nickelacycle intermediate, and final reductive elimination.

| Catalyst System | Temperature | [4+4] Product Yield | [2+2] Product Yield |

|---|---|---|---|

| Ni(4-tBustb)3 / P(3,5-(CF3)2-C6H3)3 | 60 °C | 20% | 16% |

Multicomponent Coupling Reactions

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are a powerful tool in synthetic chemistry. Nickel catalysis is well-suited for these transformations due to nickel's ability to coordinate and activate various unsaturated molecules like alkenes and alkynes. However, despite the demonstrated versatility of Ni(4-tBustb)3 as a robust Ni(0) precatalyst in a variety of C-C bond-forming reactions, its specific application in multicomponent coupling reactions is not extensively documented in the current scientific literature.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Ni(4-tBustb)3 | Tris[trans-1,2-bis(4-tert-butylphenyl)ethene]nickel(0) |

| Ni(COD)2 | Bis(1,5-cyclooctadiene)nickel(0) (B103923) |

| THF | Tetrahydrofuran (B95107) |

| NHC | N-Heterocyclic Carbene |

| Ni(acac)2 | Nickel(II) acetylacetonate |

| AlEt3 | Triethylaluminium |

| P(3,5-(CF3)2-C6H3)3 | Tris(3,5-bis(trifluoromethyl)phenyl)phosphine |

Oligomerization and Polymerization of Unsaturated Substrates

There is no available scientific literature that describes the use of Ni(4-Mestb)3 as a catalyst for the oligomerization or polymerization of unsaturated substrates such as alkenes, alkynes, or dienes. Consequently, no research findings or data tables on its performance, selectivity (e.g., for linear vs. branched products), or the types of polymers formed can be provided.

Asymmetric Catalysis: Diastereoselective and Enantioselective Transformations

No studies have been found that investigate the application of this compound in the field of asymmetric catalysis. The development of chiral variants of this catalyst or its use in conjunction with chiral ligands for diastereoselective or enantioselective transformations has not been reported. Therefore, information regarding its efficacy in creating chiral molecules with high enantiomeric or diastereomeric excess is not available.

Carbon-Heteroatom Bond Forming Reactions Catalyzed by this compound

While nickel catalysis is a prominent tool for the formation of carbon-heteroatom bonds, specific research employing this compound for these transformations is not documented in the scientific literature.

C-H Activation and Functionalization Reactions

There are no published reports on the use of this compound to catalyze C-H activation and subsequent functionalization reactions. Methodologies involving this specific complex for the formation of C-C, C-N, C-O, or other C-X bonds through the direct cleavage of a C-H bond have not been described. As such, no data on substrate scope, reaction efficiency, or regioselectivity for this compound in this context can be presented.

Hydrofunctionalization Reactions

The application of this compound as a catalyst for hydrofunctionalization reactions—the addition of an H-X molecule across an unsaturated C-C bond (e.g., hydroamination, hydroalkoxylation, hydrocyanation)—has not been reported. Research findings, including details on substrate compatibility, regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition), and yields for reactions catalyzed by this compound, are not available in the current body of scientific literature.

Mechanistic Studies of Ni 4 Mestb 3 Catalyzed Reactions

Elucidation of Catalytic Cycles and Rate-Determining Steps

Nickel-catalyzed reactions can proceed through various catalytic cycles, most commonly involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. nih.govnih.gov The specific cycle is highly dependent on the reactants, ligands, and reaction conditions. For a Ni(0) precursor like Ni(4-Mestb)3, the cycle is initiated by the dissociation of the labile stilbene (B7821643) ligands to generate a more reactive, coordinatively unsaturated Ni(0) species, which then enters the catalytic loop.

Ni(0)/Ni(II) Cycle: This is a classic pathway in cross-coupling reactions. It typically involves (i) oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0) center to form a Ni(II) intermediate, (ii) transmetalation with a nucleophilic partner, and (iii) reductive elimination to form the product and regenerate the Ni(0) catalyst. oaepublish.com

Ni(I)/Ni(III) Cycle: The accessibility of odd-electron oxidation states is a hallmark of nickel chemistry. nih.govnih.gov These cycles can be initiated by the single-electron oxidation of Ni(0) or reduction of Ni(II). A common pathway involves the oxidative addition of an electrophile to a Ni(I) species to generate a Ni(III) intermediate, which then undergoes reductive elimination to furnish the product and a Ni(I) species to continue the cycle. nih.gov Such cycles are often implicated in reactions involving radical intermediates. nih.gov

| Catalytic Cycle | Key Oxidation States | Typical Elementary Steps | Commonly Associated Reactions |

|---|---|---|---|

| Ni(0)/Ni(II) | 0, +2 | Oxidative Addition, Transmetalation, Reductive Elimination | Suzuki, Negishi, and Heck Couplings oaepublish.comnih.gov |

| Ni(I)/Ni(III) | +1, +3 | Oxidative Addition to Ni(I), Reductive Elimination from Ni(III) | Redox-Mediated Couplings, Reactions Involving Radicals nih.govnih.gov |

| Radical Chain | Variable (e.g., 0, I, II, III) | Radical Formation, Radical Addition, Oxidative Addition | Reductive Cross-Couplings oaepublish.com |

Identification and Characterization of Reactive Intermediates

The versatility of nickel catalysis stems from the array of accessible reactive intermediates. qub.ac.uk While Ni(0) and Ni(II) are the most common, paramagnetic Ni(I) and Ni(III) species are frequently invoked and sometimes observed. nih.govnih.govucla.edu

Ni(0) Complexes: For precursors like this compound, the active catalyst is a low-coordinate Ni(0) species formed upon ligand dissociation. These are highly reactive, electron-rich centers that readily undergo oxidative addition. acs.org

Ni(I) Complexes: Ni(I) intermediates are central to many modern nickel-catalyzed reactions, particularly those involving radical pathways or redox-mediated cycles. nih.govucla.edu They can be formed by comproportionation of Ni(0) and Ni(II) or by single-electron reduction of Ni(II). The synthesis and characterization of stable Ni(I) complexes, such as (t-Bubpy)Ni(I)(stb)Br (where stb is stilbene), have provided crucial insights into their structure and reactivity, confirming their ability to activate substrates. nih.govresearchgate.net

Ni(II) Complexes: Organonickel(II) species are key intermediates in traditional Ni(0)/Ni(II) cycles, typically formed after oxidative addition. oaepublish.com

Ni(III) and Ni(IV) Complexes: High-valent nickel intermediates, once considered rare, are now recognized as important in C-C and C-heteroatom bond-forming reactions. nih.govnih.gov Ni(III) species are often proposed as the intermediates from which reductive elimination occurs in Ni(I)/Ni(III) cycles. nih.gov The isolation and characterization of stable organometallic Ni(III) and Ni(IV) complexes have demonstrated their competence in promoting reductive elimination. nih.govnih.gov In some cases, the oxidation of a Ni(III) intermediate to a transient Ni(IV) species has been shown to accelerate C-C bond formation. nih.gov

| Intermediate | Typical Electron Configuration | Role in Catalysis | Example or Method of Characterization |

|---|---|---|---|

| Ni(0)Ln | d10 | Active catalyst, initiates oxidative addition | Precursor complex, e.g., Ni(4-tBustb)3acs.org |

| [Ni(I)Ln]+ | d9 | Paramagnetic intermediate in Ni(I)/Ni(III) cycles | Synthesis and X-ray crystallography of (t-Bubpy)NiI(stb)Br nih.gov |

| R-Ni(II)-X | d8 | Product of oxidative addition in Ni(0)/Ni(II) cycles | Stoichiometric studies and synthesis of model complexes oaepublish.com |

| [R-Ni(III)-R']+ | d7 | Paramagnetic intermediate, undergoes reductive elimination | Isolation of Ni(III)-dialkyl complexes nih.gov |

| R-Ni(IV)-Ln | d6 | High-valent intermediate promoting challenging reductive eliminations | Spectroscopic observation and synthesis of stable complexes nih.govnih.gov |

Computational Chemistry Investigations of Ni 4 Mestb 3

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a hypothetical molecule like Ni(4-Mestb)3, DFT would be an invaluable tool for understanding its fundamental properties.

Geometry Optimization and Electronic Structure Analysis of this compound

Geometry optimization is a primary step in computational analysis. For this compound, this process would involve finding the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles between the nickel center and the 4-Mestb ligands.

Following optimization, an electronic structure analysis would provide insights into the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Hypothetical Structural Parameters for Optimized this compound

| Parameter | Predicted Value Range |

| Ni-Ligand Bond Length (Å) | 2.0 - 2.2 |

| Ligand-Internal Bond Angles (°) | 118 - 122 |

| Coordination Geometry around Ni | Trigonal Planar or Trigonal Pyramidal |

Thermodynamic Stability and Isomer Preferences of this compound

DFT calculations could be employed to assess the thermodynamic stability of this compound by calculating its Gibbs free energy of formation. Furthermore, if different isomers (e.g., facial or meridional for an octahedral complex, though less likely for a tris-ligated species) were possible, their relative energies could be computed to determine the most stable isomer under given conditions. This analysis would be critical for understanding which form of the molecule is likely to be synthesized and observed experimentally.

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Should this compound be involved in a chemical reaction, DFT could be used to map out the entire reaction pathway. This involves identifying transition states—the highest energy points along the reaction coordinate—and intermediates. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile can be constructed. This would provide deep insights into the reaction's kinetics and mechanism, elucidating the feasibility and rate of the transformation.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, EPR)

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For this compound, these calculations would identify the energies of electronic transitions, which correspond to the absorption peaks observed experimentally. Similarly, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and electron paramagnetic resonance (EPR) g-tensors, which are fundamental parameters for characterizing the molecule's magnetic and electronic environment.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Information Gained |

| UV-Vis | λmax (nm) | Electronic transitions, color |

| NMR | Chemical Shifts (ppm) | Chemical environment of nuclei |

| EPR | g-tensor | Electronic structure of paramagnetic species |

Natural Bond Orbital (NBO) Analysis: Charge Distribution and Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and delocalization of electron density within a molecule. For this compound, an NBO analysis would quantify the charge on the central nickel atom and the surrounding ligands. It would also provide a detailed picture of the bonding interactions, including the nature of the Ni-ligand bonds (e.g., covalent vs. ionic character) and any delocalization of electrons between the metal and the ligand π-systems. This information is vital for understanding the molecule's reactivity and electronic properties.

Electrostatic Potential (ESP) Maps: Identification of Reactive Sites

An Electrostatic Potential (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. For this compound, the ESP map would highlight regions of positive and negative potential. Areas with negative potential (typically colored red or yellow) indicate electron-rich regions that are susceptible to electrophilic attack. Conversely, regions with positive potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack. This allows for a straightforward prediction of the molecule's reactive behavior in various chemical environments.

Advanced Computational Methods for Correlated Electron Systems

The accurate theoretical description of transition metal complexes such as this compound presents a significant challenge for computational chemistry. This is primarily due to the presence of strong electron correlation, which arises from the partially filled d-orbitals of the nickel center. In these systems, the motion of electrons is highly correlated, and traditional single-reference quantum chemical methods, such as Hartree-Fock theory and many standard Density Functional Theory (DFT) approximations, can provide an inadequate description of the electronic structure. acs.org Such methods are built on the assumption that the ground state electronic configuration can be well-represented by a single Slater determinant, a condition that often breaks down in transition metal chemistry. rsc.org

For molecules with strong (also known as static) correlation, the ground state wavefunction has significant contributions from multiple electronic configurations. uni-stuttgart.de This multireference character is essential for accurately describing bond breaking/formation, excited states, and the magnetic properties of complexes like this compound. rsc.org Consequently, advanced computational methods capable of treating multireference systems are required for a reliable theoretical analysis.

Multireference Wavefunction Methods

A primary class of methods for handling strong electron correlation is multireference wavefunction theory. rsc.org These approaches begin with a more flexible reference wavefunction that includes all important electronic configurations and then build upon it to capture the remaining (dynamic) electron correlation.

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is a foundational multireference technique. nih.govarxiv.org In a CASSCF calculation, the molecular orbitals are partitioned into three spaces: inactive (always doubly occupied), virtual (always empty), and active. Within the chosen "active space" of orbitals and electrons, a full configuration interaction (FCI) calculation is performed, meaning all possible electronic configurations are considered. nih.gov The selection of the active space is crucial and typically includes the metal d-orbitals and relevant ligand orbitals that are involved in bonding and are close in energy. arxiv.orgdipc.org While CASSCF provides a good qualitative description of the electronic structure by capturing static correlation, it often lacks the quantitative accuracy needed for energetic comparisons as it neglects dynamic correlation. arxiv.org

N-Electron Valence State Perturbation Theory (NEVPT2) and Complete Active Space Second-Order Perturbation Theory (CASPT2): To recover the missing dynamic correlation, second-order perturbation theory is commonly applied to the CASSCF reference wavefunction. nih.gov CASPT2 and NEVPT2 are the most widely used methods for this purpose. researchgate.netrsc.org These methods have demonstrated considerable success in calculating the electronic spectra and ground-state properties of transition metal complexes. researchgate.netaip.orgresearchgate.net They provide a more quantitative picture, yielding more accurate energies for ground and excited states. uni-stuttgart.de

| Method | Key Feature | Primary Correlation Type Captured | Typical Application |

| CASSCF | Full CI within a selected "active space" of orbitals. | Static | Qualitative description of electronic states, bond breaking, conical intersections. |

| CASPT2 | Adds second-order perturbation theory to a CASSCF reference. | Dynamic (on top of static) | Quantitative energies of ground and excited states, electronic spectra. |

| NEVPT2 | An alternative to CASPT2, less prone to certain artifacts. | Dynamic (on top of static) | Similar to CASPT2; often used for benchmarking and complex systems. |

Other Advanced Methods

Beyond perturbation theory approaches, other powerful techniques have been developed to tackle the challenge of strong correlation in molecular systems.

Density Matrix Renormalization Group (DMRG): The DMRG method offers a way to perform calculations that approach FCI quality for very large active spaces, overcoming the exponential scaling that limits conventional CASSCF. annualreviews.orgaip.org DMRG is an iterative optimization algorithm that efficiently parameterizes the wavefunction, making it applicable to systems with dozens of correlated electrons in dozens of orbitals. aip.orgyoutube.com This makes it a promising tool for complex organometallic systems where a large active space is necessary for an accurate description. annualreviews.org Recent developments have extended DMRG to solve for both ground and excited states and to be combined with other theories to improve basis set convergence. acs.orgarxiv.org

Quantum Monte Carlo (QMC): QMC methods are a family of computational techniques that use stochastic sampling to solve the Schrödinger equation. simonsfoundation.orgwikipedia.org Methods like Diffusion Monte Carlo (DMC) can, in principle, provide the exact ground-state energy for a given system. tudelft.nlarxiv.org QMC approaches directly treat the complex many-body effects encoded in the wavefunction, going beyond mean-field theory and offering a powerful alternative for obtaining highly accurate benchmark energies for strongly correlated molecules. wikipedia.orgarxiv.org

The application of these advanced computational methods is essential for achieving a deep and accurate understanding of the electronic structure, reactivity, and spectroscopic properties of Ni(0) complexes like this compound, where the interplay of nearly degenerate d-orbitals governs the chemistry.

Future Research Directions and Outlook for Ni 4 Mestb 3

Exploration of Novel Catalytic Transformations

The unique electronic and steric properties of Ni(4-Mestb)3 position it as a promising candidate for exploring novel catalytic transformations. While it has shown utility in various known Ni-catalyzed reactions, its full potential remains to be unlocked. Future research will likely focus on its application in reactions that are currently challenging or inefficient with existing nickel catalysts.

One area of interest is the activation of traditionally inert chemical bonds. The electron-rich nature of the Ni(0) center in this compound could facilitate the oxidative addition of substrates with strong bonds, such as C-H, C-O, and C-N bonds. This could lead to the development of new methods for direct functionalization of hydrocarbons, ethers, and amines, which are highly desirable transformations in organic synthesis.

Furthermore, the potential of this compound in asymmetric catalysis is a significant avenue for exploration. The development of chiral versions of the 4-Mestb ligand or the use of chiral additives in conjunction with this compound could enable highly enantioselective transformations. frontiersin.org This would be particularly valuable for the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is crucial. Dual catalytic systems, combining this compound with a photoredox catalyst, could also unlock new reactivity under mild conditions, avoiding the need for harsh reagents. nih.gov

Investigations into its role in polymerization catalysis could also be fruitful. Nickel catalysts are known to be effective in olefin polymerization, and the specific ligand environment of this compound might offer unique control over polymer properties such as molecular weight, branching, and tacticity.

Rational Design of Next-Generation this compound Analogues

The rational design of analogues of this compound, informed by mechanistic studies and computational modeling, is a key strategy for developing next-generation catalysts with improved performance. By systematically modifying the structure of the 4-Mestb ligand, researchers can fine-tune the steric and electronic properties of the nickel center to optimize catalytic activity, selectivity, and stability.

One approach involves the introduction of different substituents on the stilbene (B7821643) backbone of the ligand. For example, the synthesis of Ni(0) complexes with trans-stilbene (B89595) derivative ligands has demonstrated that the steric hindrance of substituents at the para position significantly affects the complex's stability and reactivity. researchgate.net A systematic study of various electron-donating and electron-withdrawing groups at different positions on the aromatic rings could provide a deeper understanding of structure-activity relationships. This could lead to the identification of analogues with enhanced reactivity for specific transformations. For instance, more electron-deficient metal centers can facilitate the deprotonation of an amine-bound Ni complex, which is a key step in C-N cross-coupling reactions. mit.edu

Computational tools, such as Density Functional Theory (DFT), can play a crucial role in the rational design process. DFT calculations can be used to model the catalytic cycle, predict the energies of intermediates and transition states, and elucidate the role of the ligand in each elementary step. mit.edu This information can guide the design of new ligands with specific electronic and steric features to lower activation barriers and favor desired reaction pathways. For example, DFT has been used to understand how highly fluorinated ligands can facilitate catalytic transformations using weak bases. mit.edu

The synthesis of analogues with modified ligand backbones is another promising direction. Replacing the stilbene core with other rigid or flexible scaffolds could lead to catalysts with novel reactivity and selectivity profiles. The synthesis of a series of Ni complexes with a redox and acid-base non-innocent tetraamido macrocyclic ligand has demonstrated the potential for accessing multiple formal oxidation states of nickel, which could be exploited in new catalytic cycles. nih.gov

Integration of Machine Learning for Predictive Catalysis with this compound

The integration of machine learning (ML) is poised to revolutionize the field of catalysis by enabling the rapid prediction of catalytic performance and accelerating the discovery of new catalysts. acs.org For this compound and its analogues, ML models can be trained on existing experimental and computational data to predict their activity and selectivity in various reactions. mdpi.comresearchgate.net

By developing quantitative structure-activity relationship (QSAR) models, researchers can identify key molecular descriptors of the catalyst that correlate with its performance. These descriptors can include steric parameters, electronic properties, and geometric features. Once a reliable ML model is established, it can be used to screen large virtual libraries of potential this compound analogues, identifying the most promising candidates for synthesis and experimental validation. forskningsradet.no This data-driven approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods. acs.org

ML can also be used to optimize reaction conditions. By training models on data from reactions performed under various conditions (e.g., temperature, solvent, and reactant concentrations), it is possible to predict the optimal conditions for a given transformation using a specific this compound analogue.

Furthermore, ML can contribute to a deeper understanding of the underlying catalytic mechanisms. By analyzing the features that the ML model identifies as important for predicting catalytic performance, researchers can gain new insights into the factors that govern reactivity and selectivity. mdpi.com This knowledge can then be used to inform the rational design of even more effective catalysts. forskningsradet.no

Development of Sustainable and Environmentally Benign Processes

The development of sustainable and environmentally benign chemical processes is a major goal of modern chemistry. This compound and its future analogues can contribute to this goal in several ways. Nickel itself is a more abundant and less expensive metal than many of the precious metals (e.g., palladium, platinum, rhodium) that are commonly used in catalysis, making it a more sustainable choice. researchgate.net

Future research should focus on developing catalytic processes that utilize this compound under mild reaction conditions, such as lower temperatures and pressures. This would reduce the energy consumption of the process and minimize the formation of byproducts. The use of greener solvents, such as water or bio-based solvents, is another important aspect of developing sustainable processes. rsc.org

The design of highly efficient and recyclable this compound-based catalytic systems is also crucial. This could involve immobilizing the catalyst on a solid support, which would facilitate its separation from the reaction mixture and allow for its reuse. The development of processes with high atom economy, where most of the atoms from the reactants are incorporated into the desired product, is another key principle of green chemistry that should be pursued.

By focusing on these areas, researchers can harness the potential of this compound to develop new catalytic processes that are not only highly efficient and selective but also environmentally responsible. neuralconcept.com This aligns with the broader goals of sustainable development and the transition to a circular economy. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.